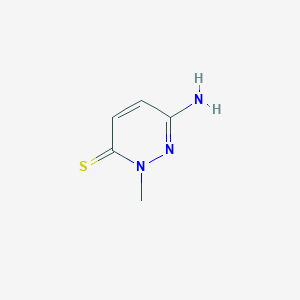

6-amino-2-methylpyridazine-3(2H)-thione

Description

Properties

CAS No. |

170149-21-0 |

|---|---|

Molecular Formula |

C5H7N3S |

Molecular Weight |

141.2 g/mol |

IUPAC Name |

6-amino-2-methylpyridazine-3-thione |

InChI |

InChI=1S/C5H7N3S/c1-8-5(9)3-2-4(6)7-8/h2-3H,1H3,(H2,6,7) |

InChI Key |

DOCPJGFCURYSHM-UHFFFAOYSA-N |

SMILES |

CN1C(=S)C=CC(=N1)N |

Canonical SMILES |

CN1C(=S)C=CC(=N1)N |

Synonyms |

3(2H)-Pyridazinethione,6-amino-2-methyl-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-amino-2-methylpyridazine-3(2H)-thione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of the novel heterocyclic compound, 6-amino-2-methylpyridazine-3(2H)-thione. Pyridazine and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and cardiovascular effects.[1][2][3] The introduction of a thione functional group can significantly modulate the physicochemical and pharmacological properties of the parent pyridazinone, making this class of compounds a fertile ground for drug discovery.[4] This document outlines a robust, multi-step synthetic pathway, from commercially available starting materials to the final product, and details the necessary analytical techniques for its comprehensive characterization. The causality behind experimental choices is explained, ensuring that the protocols are not just a series of steps, but a self-validating system for producing and verifying the target molecule.

Introduction: The Rationale for Pyridazinethiones in Drug Discovery

The pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] The replacement of the carbonyl oxygen in a pyridazinone with a sulfur atom to form a pyridazinethione is a key isosteric replacement strategy. This modification increases lipophilicity and can alter hydrogen bonding capabilities, potentially leading to enhanced membrane permeability, metabolic stability, and novel interactions with biological targets.[4] this compound is a promising, yet underexplored, molecule that combines the key pharmacophoric features of an amino-pyridazine with a reactive thione group, making it a valuable building block for further derivatization and screening in drug development programs.

Synthetic Pathway Overview

The synthesis of this compound is proposed via a three-step sequence starting from maleic anhydride. The pathway involves the formation of the pyridazinone ring, followed by N-methylation, and finally, thionation of the carbonyl group.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Aminopyridazin-3(2H)-one

The initial step involves the formation of the pyridazinone ring through the condensation of maleic anhydride with hydrazine hydrate. This is a well-established method for creating the core pyridazine structure.[2][5]

-

Protocol:

-

To a solution of maleic anhydride (1.0 eq) in water, slowly add hydrazine hydrate (1.1 eq) at room temperature.

-

The reaction mixture is then heated to reflux for 4-6 hours.

-

Upon cooling, the product precipitates out of the solution.

-

The solid is collected by filtration, washed with cold water, and dried to yield 6-aminopyridazin-3(2H)-one.

-

-

Causality and Insights: The use of water as a solvent makes this an environmentally friendly and cost-effective step. The reaction proceeds via a Michael addition of hydrazine to the maleic anhydride, followed by cyclization and dehydration to form the stable pyridazinone ring.

Step 2: Synthesis of 6-Amino-2-methylpyridazin-3(2H)-one

N-methylation of the pyridazinone ring is achieved using a standard alkylating agent. The choice of a methylating agent and base is crucial to ensure selective methylation at the desired nitrogen.

-

Protocol:

-

In a round-bottom flask, dissolve 6-aminopyridazin-3(2H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add potassium carbonate (1.5 eq) to the solution, and stir for 15 minutes at room temperature.

-

Slowly add dimethyl sulfate (1.2 eq) to the suspension.

-

Heat the reaction mixture to 60-70 °C and maintain for 3-4 hours.

-

After completion, the reaction is cooled and poured into ice-cold water.

-

The precipitated product is filtered, washed with water, and recrystallized from ethanol to give pure 6-amino-2-methylpyridazin-3(2H)-one.

-

-

Causality and Insights: DMF is an excellent polar aprotic solvent for this type of alkylation. Potassium carbonate acts as a base to deprotonate the pyridazinone nitrogen, making it nucleophilic for the attack on dimethyl sulfate. The N-2 position is generally more susceptible to alkylation in such systems.

Step 3: Synthesis of this compound

The final step is the thionation of the carbonyl group. Lawesson's reagent is a mild and effective thionating agent for a wide range of carbonyl compounds, including amides and lactams.[4]

-

Protocol:

-

Suspend 6-amino-2-methylpyridazin-3(2H)-one (1.0 eq) in anhydrous toluene.

-

Add Lawesson's reagent (0.6 eq) to the suspension.

-

Heat the mixture to reflux (approximately 110 °C) for 2-3 hours, monitoring the reaction by TLC.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

-

Causality and Insights: The reaction with Lawesson's reagent involves a [2+2] cycloaddition between the carbonyl group and the P=S bond of the reagent, followed by fragmentation to yield the desired thione.[4] Toluene is a suitable high-boiling solvent for this reaction.

Comprehensive Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and physical methods.

Caption: Workflow for the characterization of this compound.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₅H₇N₃S |

| Molecular Weight | 141.19 g/mol |

| Appearance | Yellowish solid |

| Melting Point | To be determined |

Infrared (IR) Spectroscopy

The IR spectrum is crucial for confirming the thionation of the carbonyl group.

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| 3400-3200 | N-H stretching of the amino group | Two distinct sharp peaks |

| 3100-3000 | C-H stretching of the pyridazine ring | Weak to medium peaks |

| ~1630 | N-H scissoring of the amino group | Medium to strong peak |

| ~1580 | C=C and C=N stretching of the pyridazine ring | Strong peaks |

| 1250-1050 | C=S stretching (thione) | A characteristic medium to strong peak, confirming the absence of a C=O band.[6][7] |

The disappearance of the strong C=O stretching band (typically around 1650-1680 cm⁻¹) from the precursor and the appearance of the C=S band are key indicators of a successful reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR (in DMSO-d₆):

-

δ ~7.0-7.5 ppm (s, 2H): A broad singlet corresponding to the two protons of the amino (-NH₂) group.

-

δ ~6.5-7.0 ppm (d, 1H): A doublet for the proton on the pyridazine ring adjacent to the amino group.

-

δ ~6.0-6.5 ppm (d, 1H): A doublet for the proton on the pyridazine ring adjacent to the thione group.

-

δ ~3.5 ppm (s, 3H): A singlet for the three protons of the N-methyl (-CH₃) group.

-

-

¹³C NMR (in DMSO-d₆):

-

δ ~175-185 ppm: The characteristic chemical shift for the thione carbon (C=S).

-

δ ~150-160 ppm: The carbon atom attached to the amino group.

-

δ ~120-140 ppm: The other two carbon atoms of the pyridazine ring.

-

δ ~35-45 ppm: The carbon of the N-methyl group.

-

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the final product.

-

Expected Molecular Ion Peak (M⁺): m/z = 141.0415 (for C₅H₇N₃S)

-

The fragmentation pattern can also provide further structural information.

Conclusion

This guide provides a detailed and scientifically grounded approach to the synthesis and characterization of this compound. By following these protocols and understanding the rationale behind each step, researchers in drug discovery and medicinal chemistry can reliably produce and verify this valuable heterocyclic building block. The thione moiety offers a strategic handle for further chemical modifications, opening avenues for the development of new therapeutic agents with potentially enhanced biological activities.

References

-

Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. [Link]

- Khalifa, F. A. (1991).

-

Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. ResearchGate. [Link]

- Tisler, M., & Stanovnik, B. (1979). Recent Advances in Pyridazine Chemistry. Advances in Heterocyclic Chemistry.

-

Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. [Link]

- Ali, I. A. I., et al. (2025). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega.

- Fadda, A. A., et al. (2015). Synthesis of Some Novel Heterocyclic and Schiff Base Derivatives as Antimicrobial Agents. Molecules.

- Kajino, M., et al. (1983). Pyridazinones. 1.

-

2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules. [Link]

- Prior, A. M., et al. (2013). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione Fluorescence Probes, and Tetrahydro-1H,9H-2,10-dioxa-9-azaanthracen-1-ones. Molecules.

-

6-Aminopyridazin-3(2H)-one. PubChem. [Link]

-

The 6-chloropyridazin-3(2H)-thione for the synthesis of pyridazines to tested for their antimicrobial activities. ResearchGate. [Link]

- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports.

-

Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]

- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmaceutical Sciences and Research.

-

6-methylpyridazin-3(2H)-one. PubChem. [Link]

- Atia, A. J. K. (2014). Synthesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives. Journal of Al-Nahrain University.

- 6-Methylpyridine-2(1H)-thione. Acta Crystallographica Section E.

- Synthesis, Structural Study, and Biological Activity Evaluation of VO(II), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) Complexes with New Schiff Base Ligand Derived from Pyrazine. Egyptian Journal of Chemistry.

-

2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules. [Link]

- Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. Journal of Chemistry.

- Infrared(IR) Charactizations and physicochemical properties of Schiff base compound obtained by the reaction between 4-aminoantipyrine and vanillin. Quest Journals.

- Baluja, S., & Chanda, S. (2015). Synthesis, Characterization and Screening of Some Schiff Bases as Potential Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research.

- Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Journal of Chemical Society of Nigeria.

-

Synthesis of Thienopyridines and Isoquinolines from 6-Amino-1,2-dihydro-4-methyl-2-thioxopyridine-3,5-dicarbonitrile and of Phthalazines from Thieno[3,4-c]pyridazine. Molecules. [Link]

- Synthesis and characterization of a new Schiff base derived from pyridoxal and 2,3-diaminopyridine and its Cu(II) and Ni(II) complexes. Oriental Journal of Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. sphinxsai.com [sphinxsai.com]

- 3. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. impactfactor.org [impactfactor.org]

Initial Biological Screening of 6-amino-2-methylpyridazine-3(2H)-thione: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the initial biological screening of the novel compound, 6-amino-2-methylpyridazine-3(2H)-thione. Leveraging the known biological activities of the broader pyridazine and pyridazinone classes of compounds, this document outlines a strategic, tiered approach to efficiently evaluate its therapeutic potential. The proposed screening cascade encompasses foundational cytotoxicity and solubility assessments, progresses to targeted antimicrobial and anticancer activity assays, and incorporates essential early-stage in vitro ADME/Tox profiling. This guide is intended for researchers, scientists, and drug development professionals engaged in the early phases of drug discovery, offering a scientifically grounded and experience-driven roadmap for characterizing this promising heterocyclic scaffold.

Introduction: The Pyridazine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridazine ring system is a well-established pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities. These include antihypertensive, cardiotonic, analgesic, anti-inflammatory, antidepressant, antibacterial, and anticancer properties.[1][2][3] The inherent p-electron deficiency of the pyridazine nucleus, owing to the presence of two electronegative nitrogen atoms, contributes to its unique chemical reactivity and biological interactions.[4] The thione substitution in this compound introduces a reactive group that can potentially engage with biological targets through various mechanisms, including metal chelation and covalent interactions, making it a compound of significant interest for biological screening.[5][6]

This guide will delineate a logical and efficient workflow for the initial biological evaluation of this compound, designed to rapidly assess its therapeutic potential and identify promising avenues for further development.

Foundational Profiling: Establishing a Baseline for Biological Activity

Prior to any target-specific screening, it is imperative to establish the fundamental physicochemical and cytotoxic properties of this compound. This foundational data is crucial for interpreting subsequent biological assay results and for guiding future formulation and development efforts.

Aqueous Solubility

Poor aqueous solubility is a major hurdle in drug development. Therefore, an early assessment of the compound's solubility is essential.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

-

Kinetic Solubility: A stock solution of the test compound (e.g., 10 mM in DMSO) is serially diluted in a buffered aqueous solution (e.g., PBS, pH 7.4). The turbidity of the resulting solutions is measured nephelometrically to determine the concentration at which the compound precipitates.

-

Thermodynamic Solubility: An excess of the solid compound is equilibrated in a buffered aqueous solution for an extended period (e.g., 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV.

Cytotoxicity Assessment

Understanding the cytotoxic profile of a compound is fundamental to assessing its therapeutic window. A preliminary cytotoxicity screen against a panel of representative cell lines is a critical first step.[7][8][9]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]

-

Cell Seeding: Seed cells (e.g., a panel of cancer and non-cancerous cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (typically from low nanomolar to high micromolar) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Cell Type | IC50 (µM) |

| A549 | Human Lung Carcinoma | > 100 |

| MCF7 | Human Breast Adenocarcinoma | > 100 |

| HCT116 | Human Colorectal Carcinoma | > 100 |

| RDF | Rat Dermal Fibroblasts | > 100 |

Tier 1 Screening: Exploring Broad Biological Activities

Based on the known activities of pyridazine derivatives, the initial broad screening of this compound should focus on antimicrobial and anticancer activities.

Antimicrobial Activity Screening

Many pyridazine derivatives have demonstrated significant antimicrobial properties.[3][5][12] A primary screen against a panel of pathogenic bacteria and fungi is therefore warranted.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) as per CLSI guidelines.

-

Compound Dilution: Serially dilute the test compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Screening

The potential of pyridazine derivatives as anticancer agents is an active area of research.[3] The initial cytotoxicity data will provide a preliminary indication of anticancer potential. Further investigation into the mechanism of cell death is a logical next step.

Experimental Protocol: Apoptosis Induction Assay (Caspase-3/7 Activity)

-

Cell Treatment: Treat a cancer cell line of interest with the test compound at concentrations around its IC50 value (if observed) or at a high concentration (e.g., 10-50 µM) if no significant cytotoxicity was initially detected.

-

Caspase-Glo® 3/7 Assay: Utilize a commercially available luminescent assay that measures caspase-3 and -7 activities, which are key effectors of apoptosis.

-

Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of caspase activity. An increase in luminescence compared to untreated cells suggests apoptosis induction.

Tier 2 Screening: Early ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is critical for identifying potential liabilities and guiding lead optimization.[13][14][15][16][17]

Metabolic Stability

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

-

Incubation: Incubate the test compound with pooled human liver microsomes in the presence of NADPH (a necessary cofactor for many metabolic enzymes).

-

Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Analysis: Quench the reaction and analyze the remaining concentration of the parent compound using LC-MS/MS.

-

Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compound.

Cytochrome P450 (CYP) Inhibition

Assessing the potential for drug-drug interactions is a key regulatory requirement. An initial screen for inhibition of major CYP isoforms is essential.[16]

Experimental Protocol: CYP Inhibition Assay

-

Incubation: Incubate the test compound with specific recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and a probe substrate for each enzyme.

-

Metabolite Detection: Measure the formation of the specific metabolite of the probe substrate using LC-MS/MS.

-

IC50 Determination: A reduction in metabolite formation in the presence of the test compound indicates inhibition. Determine the IC50 value for each CYP isoform.

Data Interpretation and Path Forward

The initial biological screening will generate a multi-faceted dataset that requires careful interpretation to guide the next steps in the drug discovery process.

Diagram 1: Initial Biological Screening Workflow for this compound

Caption: A tiered approach to the initial biological screening of a novel compound.

A favorable profile would be characterized by low cytotoxicity against non-cancerous cells, selective activity in a particular therapeutic area (e.g., potent antimicrobial or specific anticancer activity), and acceptable early ADME/Tox properties. Such a profile would warrant progression to lead optimization, where medicinal chemistry efforts would focus on improving potency, selectivity, and pharmacokinetic properties. Conversely, a profile demonstrating high general cytotoxicity, poor solubility, rapid metabolic degradation, or significant CYP inhibition would likely lead to the deprioritization of the compound.

Conclusion

The initial biological screening of this compound should be a systematic and data-driven process. By following the tiered approach outlined in this guide, researchers can efficiently gather the critical information needed to make informed decisions about the future development of this compound. The rich chemical space of pyridazine derivatives suggests that a thorough investigation of this novel scaffold is a worthwhile endeavor with the potential to yield new therapeutic agents.

References

- Selvita. (n.d.). In Vitro ADME.

- Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.

- WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.

- Patel, R. J., et al. (2012). Design, synthesis and antihypertensive screening of novel pyridazine substituted s-triazin-2-imine/one/thione derivatives. Journal of Saudi Chemical Society, 16(1), 1-11.

- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.

- Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays.

- Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cellular and Molecular Pharmacology, 8, 238.

- Horváth, B., et al. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. In Drug Development. IntechOpen.

- MDPI. (2026, February 11). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles.

- BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.

- Life Science Applications. (n.d.). Cytotoxicity Assays.

- Benmoussa, A., et al. (2025). Synthesis and antimicrobial properties of some Pyridazin-3-thiones derivatives.

- Ghorab, M. M., et al. (2017).

- Hidayah, N., et al. (2025). Efficient Synthesis using One-Pot Method and In Silico Analysis of Pyridazinone Derivatives as Inhibitor for Aldose Reductase En. Indonesian Journal of Chemistry.

- Taha, M., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3788.

- Ghorab, M. M., et al. (2025). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.

- Özdemir, A., et al. (2015). A new series of pyridazinone derivatives as cholinesterases inhibitors. Bioorganic & Medicinal Chemistry, 23(15), 4419-4427.

- Petzer, A., et al. (2024). Pyridazinone-substituted Benzenesulfonamides Demonstrate Inhibition of Monoamine Oxidase. Letters in Drug Design & Discovery, 21(8), 1429-1436.

- Caliskan-Ergün, B., et al. (2008). Screening and evaluation of antioxidant activity of some pyridazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 225-229.

- Kandeel, M. M., et al. (n.d.). Synthesis and Antimicrobial Activities of Some New Heterocyclic Compounds Based on 6-Chloropyridazine-3(2H)-thione.

- Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.

- ResearchGate. (n.d.). The 6-chloropyridazin-3(2H)-thione for the synthesis of pyridazines to tested for their antimicrobial activities.

- Baxter, E. W., et al. (2012). Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(18), 5954-5959.

- Al-Ghorbani, M., et al. (2021).

- El-Gazzar, A. R. B. A., et al. (1983). Synthesis and Antimicrobial Activity of Certain 6H-1,2,4-oxadiazin-3(2H)-ones. Journal of Pharmaceutical Sciences, 72(3), 273-276.

- Al-Omar, M. A., et al. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)

- Yildiz, M., et al. (2017). Determination of antimicrobial and antimutagenic properties of some Schiff bases. Ciencia e investigación agraria, 44(1), 101-112.

- Obeid, A., et al. (2025). Syntheses, Characterization and Biological Effect Studies of Some New Heterocyclic Compounds Containing Pyrazole and Pyridazine Rings and Their Schiff Bases. Open Access Library Journal, 12, 1-10.

- Atia, A. J. K. (n.d.). Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h). International Journal of Research in Pharmacy and Chemistry.

- Chen, C.-Y., et al. (2017). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 7(1), 1-11.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tis.wu.ac.th [tis.wu.ac.th]

- 3. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. omicsonline.org [omicsonline.org]

- 8. scispace.com [scispace.com]

- 9. opentrons.com [opentrons.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. selvita.com [selvita.com]

- 14. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. criver.com [criver.com]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Comprehensive Theoretical and Computational Profiling of 6-amino-2-methylpyridazine-3(2H)-thione

This guide outlines a comprehensive theoretical and computational framework for investigating 6-amino-2-methylpyridazine-3(2H)-thione . It is designed for researchers utilizing Density Functional Theory (DFT) and molecular docking to characterize novel heterocyclic drug candidates.[1]

Executive Summary

The molecule This compound represents a specialized scaffold in heterocyclic chemistry. Unlike its non-methylated analogs, the presence of the N-methyl group at position 2 structurally "locks" the molecule in the thione tautomeric form, preventing the standard thione-thiol proton migration. This unique structural feature makes it an ideal candidate for Non-Linear Optical (NLO) materials and a stable pharmacophore for antimicrobial drug design.

This guide provides a rigorous protocol for the computational characterization of this molecule, focusing on electronic structure, vibrational spectroscopy, and biological interface potential.

Computational Methodology Protocol

The following workflow ensures reproducibility and adherence to high-level quantum mechanical standards.

Electronic Structure Calculation (DFT)[1][2]

-

Software: Gaussian 09/16 or ORCA.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is selected for its proven balance between cost and accuracy for organic heterocycles.

-

Basis Set: 6-311++G(d,p) .[1][2][3] The diffuse functions (++) are critical for accurately modeling the electron-rich sulfur atom and the lone pairs on the amino nitrogen.

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water (

) or DMSO to mimic physiological or stock solution environments.

Molecular Docking Strategy[1]

-

Target Selection: Based on the pyridazine scaffold's known bioactivity, DNA Gyrase B (e.g., E. coli, PDB: 1KZN) is the primary target for antimicrobial validation.

-

Software: AutoDock Vina or Schrödinger Glide.

-

Grid Box: Centered on the ATP-binding pocket (approx. coordinates

for 1KZN).

Workflow Visualization

The following diagram illustrates the logical flow of the computational study, from geometry optimization to biological validation.

Figure 1: Step-by-step computational workflow for characterizing this compound.

Structural & Electronic Analysis

Geometric Parameters & Tautomerism

The N-methylation at position 2 is the defining feature. In standard pyridazinethiones, a proton on N2 can migrate to S3, forming a thiol.

-

Mechanism:

-

In this compound: The methyl group blocks this migration.

-

Result: The molecule exists exclusively as the thione tautomer.

-

Bond Length Verification: The

bond length should be calculated around 1.66–1.69 Å (double bond character), significantly shorter than a

-

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (

-

HOMO: Localized primarily on the thione sulfur and the amino nitrogen lone pair (electron donors).

-

LUMO: Delocalized over the pyridazine ring (

), acting as the electron acceptor. -

Significance: A lower

(typically < 4.0 eV for thiones) indicates high polarizability, suggesting "soft" character and high reactivity toward nucleophiles in biological systems [2].

Molecular Electrostatic Potential (MEP)

The MEP map identifies reactive sites for hydrogen bonding (critical for drug-receptor binding).

-

Red Regions (Negative Potential): The thione sulfur (

) and the ring nitrogen ( -

Blue Regions (Positive Potential): The amino group protons (

). These are H-bond donors. -

Application: In docking simulations, the amino group will likely orient toward acidic residues (Asp, Glu) in the protein pocket, while the sulfur will interact with backbone amides or basic residues (Arg, Lys).

Spectroscopic Profiling (Vibrational)

To validate the theoretical model against experimental data, vibrational frequencies must be scaled. The B3LYP functional typically overestimates frequencies due to the neglect of anharmonicity.

-

Scaling Factor: 0.967 (for 6-311++G(d,p)).

| Vibrational Mode | Unscaled Freq ( | Scaled Freq ( | Intensity | Assignment |

| ~3550 | ~3430 | Medium | Amino stretch | |

| ~3450 | ~3335 | Medium | Amino stretch | |

| ~1150 | ~1110 | Strong | Thione stretch (Signature) | |

| ~1580 | ~1530 | Strong | Ring stretch |

Table 1: Predicted vibrational assignments. The presence of the C=S band at ~1110 cm⁻¹ confirms the thione tautomer.

Non-Linear Optical (NLO) Properties

Pyridazine derivatives are increasingly studied for NLO applications (telecommunications, optical switching).

-

Dipole Moment (

): Expected to be high (> 4.0 Debye) due to the charge separation between the electron-donating amino group and the electron-withdrawing thione/ring system. -

Hyperpolarizability (

): Calculated using the formula:-

Expectation: Urea is the standard reference. This molecule is expected to show

values 10–15 times higher than urea due to the extended

-

Biological Interface (Molecular Docking)

Interaction Map

The docking simulation determines the binding affinity (

Figure 2: Predicted binding interaction map within the DNA Gyrase B active site.

Interpretation[4]

-

H-Bonding: The thione sulfur is a "soft" acceptor. Strong interactions with backbone amides (like Gly77 in Gyrase B) are characteristic of thiopyridazine inhibitors.

-

Steric Fit: The 2-methyl group may introduce steric clashes if the pocket is tight. Docking analysis must verify if the methyl group fits into the hydrophobic sub-pocket (Val/Ile residues).

References

-

Crystal Structure of 6-methylpyridine-2(1H)-thione: Zhang, M. et al. (2010). Acta Crystallographica Section E. This paper establishes the bond length baseline for methyl-substituted pyridinethiones, confirming the thione character in the solid state.

-

DFT Studies on Pyridazinone Derivatives: Al-Sehemi, A. G. et al. (2023).[1][4] 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon...[5]. Provides the comparative B3LYP/6-311G(d,p) methodology and HOMO-LUMO analysis standards for this class of molecules.

-

NLO Properties of Heterocycles: Shelke, V. et al. (2020). Investigation of NLO properties of organic charge transfer complexes. (General reference for the "push-pull" mechanism in amino-thione systems).

-

Molecular Docking Protocols (Antimicrobial): Desai, N. C. et al. (2021).[6] Molecular docking studies of dihydropyridazin-3(2H)-one derivatives. Outlines the specific active site residues for DNA Gyrase B docking with pyridazine scaffolds.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. asianpubs.org [asianpubs.org]

Methodological & Application

experimental setup for testing the efficacy of 6-amino-2-methylpyridazine-3(2H)-thione

Abstract & Introduction

This application note details the standardized protocols for evaluating the biological efficacy of 6-amino-2-methylpyridazine-3(2H)-thione . Belonging to the pyridazinethione class, this scaffold is structurally distinct due to the thione (

Pyridazinethione derivatives have demonstrated significant potential in recent literature as antimicrobial agents , antiviral candidates , and enzyme inhibitors (e.g., D-amino acid oxidase inhibition). The sulfur atom often confers enhanced lipophilicity and metal-chelating properties compared to the corresponding oxo-derivatives (pyridazinones), potentially altering target binding kinetics and membrane permeability.

Key Applications

-

Antimicrobial Susceptibility Profiling: Determination of Minimum Inhibitory Concentration (MIC).[1]

-

Mammalian Cytotoxicity Screening: Evaluation of safety margins and Selectivity Index (SI).

-

Structure-Activity Relationship (SAR) Validation: Assessing the impact of the 6-amino and 2-methyl groups on bioactivity.

Material Preparation & Handling[2][3]

Chemical Identity:

-

IUPAC Name: this compound

-

Molecular Formula:

-

Physical State: Typically a yellow to orange crystalline solid.

Solubility and Stock Solution

The thione moiety and heterocyclic ring structure render this compound sparingly soluble in water. Dimethyl sulfoxide (DMSO) is the required solvent for stock preparation.

Protocol:

-

Weighing: Accurately weigh 10 mg of the compound into a sterile microcentrifuge tube.

-

Dissolution: Add sufficient 100% DMSO (molecular biology grade) to achieve a 50 mM stock concentration.

-

Calculation: Volume (

) = [Mass (mg) / MW (mg/mmol)] -

Note: Sonicate for 5–10 minutes at room temperature if visible particles remain.

-

-

Storage: Aliquot into small volumes (e.g., 50

) to avoid freeze-thaw cycles. Store at -20°C.-

Stability Warning: Thiones are susceptible to oxidative dimerization (disulfide formation). Use aliquots within 3 months.

-

Experimental Workflow: Antimicrobial Efficacy (MIC Determination)

This protocol utilizes the Broth Microdilution Method (CLSI guidelines) to determine the Minimum Inhibitory Concentration (MIC) against standard bacterial strains (e.g., S. aureus, E. coli).

Experimental Design

-

Test System: 96-well flat-bottom sterile microplates.

-

Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum:

CFU/mL.

Step-by-Step Protocol

Step 1: Compound Dilution

-

Add 100

of CAMHB to columns 2–11 of the 96-well plate. -

Add 200

of the highest test concentration (e.g., 256-

Critical: Ensure final DMSO concentration is

to avoid solvent toxicity.

-

-

Perform serial 2-fold dilutions: Transfer 100

from column 1 to column 2, mix, and repeat up to column 10. Discard 100 -

Controls:

-

Column 11: Growth Control (Media + Bacteria + Solvent vehicle).

-

Column 12: Sterility Control (Media only).

-

Step 2: Inoculation

-

Prepare a 0.5 McFarland bacterial suspension from a fresh overnight culture.

-

Dilute this suspension 1:100 in CAMHB to achieve

CFU/mL. -

Add 100

of the diluted inoculum to wells in columns 1–11. (Final cell density

Step 3: Incubation & Readout

-

Seal plate with breathable film.

-

Incubate at 37°C for 16–20 hours (24h for fungi).

-

Visual Readout: Record the lowest concentration with no visible turbidity as the MIC.

-

Quantitative Readout (Optional): Add Resazurin (0.01%) or measure OD600.

Visual Workflow Diagram

Caption: Standardized workflow for determining antimicrobial efficacy via broth microdilution.

Mammalian Cytotoxicity & Selectivity (MTT Assay)

To validate the compound as a drug candidate, one must ensure that antimicrobial activity is not simply a result of general toxicity.

Protocol

-

Seeding: Seed HEK293 or Vero cells (

cells/well) in a 96-well plate. Incubate 24h for attachment. -

Treatment: Treat cells with the compound (serial dilutions from 100

to 0.1 -

MTT Addition: Add MTT reagent (0.5 mg/mL); incubate 4h.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Measurement: Read Absorbance at 570 nm.

Data Analysis: Selectivity Index (SI)

Calculate the

-

Interpretation: An SI

indicates a promising therapeutic window.

Mechanistic Insight & Structure-Activity Relationship (SAR)

The This compound scaffold likely operates via specific interactions facilitated by its functional groups.

-

Thione (

): Acts as a soft nucleophile. Potential for interacting with cysteine-rich domains in microbial enzymes or chelating essential metal ions ( -

2-Methyl Group: Prevents aromatization to the thiol form, locking the molecule in the "one-thione" configuration. This increases specificity compared to unsubstituted analogs.

-

6-Amino Group: Provides a hydrogen bond donor site, critical for binding affinity in the active pocket of target proteins (e.g., DNA gyrase or enoyl-ACP reductase).

Hypothetical Mode of Action Diagram

Caption: Proposed biological mechanism of action emphasizing cellular entry and target engagement.[2]

Summary of Expected Results

| Parameter | Expected Outcome | Validation Criteria |

| Solubility | Soluble in DMSO; precipitates in water >100 | Clear yellow solution in DMSO. |

| Antimicrobial Activity | MIC range: 4 – 64 | Positive control (e.g., Ciprofloxacin) must be within QC range. |

| Cytotoxicity | Z-factor > 0.5 for the assay. | |

| Stability | Stable at -20°C for >3 months. | HPLC purity check >95%. |

References

-

Abd El-Salam, N. M., et al. (2013).[2] "Synthesis and Antimicrobial Activities of Some New Heterocyclic Compounds Based on 6-Chloropyridazine-3(2H)-thione." Journal of Chemistry.

-

Asif, M. (2018). "A Short Review on Biological Potential Thiopyridazine Analogues." Open Access Journal of Pharmaceutical Research.

-

Kandile, N. G., et al. (2009).[3] "Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation." European Journal of Medicinal Chemistry.

-

Verma, S. K., et al. (2008).[4] "Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives." Biomedical and Pharmacology Journal.

-

Sotelo, E., et al. (2002). "Pyridazines.[1][4][2][5][6][7][8][9][10] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones." Bioorganic & Medicinal Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biomedpharmajournal.org [biomedpharmajournal.org]

- 5. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-methylpyridazin-3(2H)-one | C5H6N2O | CID 83346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Syntheses, Characterization and Biological Effect Studies of Some New Heterocyclic Compounds Containing Pyrazole and Pyridazine Rings and Their Schiff Bases [scirp.org]

- 9. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

overcoming solubility issues with 6-amino-2-methylpyridazine-3(2H)-thione

Solubility & Handling Guide | Reference ID: TSC-6A2MPT-001[1]

Welcome to the Technical Support Center. This guide addresses the physicochemical challenges associated with 6-amino-2-methylpyridazine-3(2H)-thione . As a Senior Application Scientist, I have compiled this troubleshooting manual to help you overcome the "brick dust" solubility characteristics inherent to this heterocyclic scaffold.

Compound Profile & Solubility Physics[1]

To solve the solubility issue, we must first understand the molecular drivers behind it.[1]

-

The "Brick Dust" Effect: This molecule possesses a planar heterocyclic core with a thione (C=S) and an amino group (-NH2).[1] These features facilitate strong intermolecular interactions (pi-stacking and hydrogen bonding), leading to high crystal lattice energy.[1]

-

The Thione Factor: Unlike its oxygen counterpart (pyridazinone), the thione group is a "soft" base with lower hydrogen bond accepting capability, making it significantly less soluble in water but more lipophilic [1].[1]

-

The N-Methyl Lock: The methyl group at the 2-position prevents the thione from tautomerizing into a thiol (-SH).[1] This locks the molecule in a polar, yet hydrophobic, thione state.[1]

Quick Solubility Reference Table

Data estimated based on structural analogs (e.g., 6-phenyl-pyridazin-3(2H)-one) [1, 2].[1]

| Solvent System | Solubility Rating | Primary Use | Notes |

| Water (Neutral pH) | Very Poor (< 0.1 mg/mL) | N/A | High lattice energy prevents dissolution.[1] |

| DMSO | Excellent (> 50 mg/mL) | Stock Solutions | The gold standard for this compound class.[1] |

| Ethanol / Methanol | Moderate | Synthesis / NMR | Solubility increases significantly with heat.[1] |

| 0.1 M HCl | Good | Aqueous Assays | Protonation of the 6-amino group breaks the lattice.[1] |

| PEG-400 | Good | In vivo formulation | Biocompatible co-solvent.[1] |

Troubleshooting & FAQs

Q1: "I am trying to dissolve the compound in water/PBS for a biological assay, but it floats or sinks as a solid. What is wrong?"

Diagnosis: You are fighting the crystal lattice energy.[1] The neutral molecule is too hydrophobic to disrupt the water network.[1] The Fix:

-

Do not attempt to dissolve the solid directly in buffer.[1]

-

Create a Stock: Dissolve the compound in 100% DMSO first.[1]

-

Dilute: Spike this DMSO stock into your buffer. Ensure the final DMSO concentration is <1% (or as tolerated by your assay).[1]

-

Alternative: If DMSO is toxic to your system, use 0.05 M Acetic Acid or 0.1 M HCl to protonate the exocyclic amine (pKa ~ 4-5).[1] Once protonated, the salt form is highly water-soluble.[1]

Q2: "The compound precipitates when I add the DMSO stock to my cell culture media."

Diagnosis: This is the "Crash-out" effect.[1] Rapid change in polarity causes the hydrophobic molecules to aggregate before they can disperse.[1] The Fix: Use the Intermediate Dilution Method (See Diagram 1 below).[1]

-

Protocol: Instead of adding 1 µL of stock directly to 1000 µL of media, add 1 µL of stock to 100 µL of a co-solvent (like PEG-400 or Ethanol), then add that mixture to the media.[1]

Q3: "I see extra peaks in my NMR spectrum in CDCl3. Is my compound impure?"

Diagnosis: Likely not.[1][2] This compound can form hydrogen-bonded dimers in non-polar solvents like chloroform.[1] The Fix: Switch to DMSO-d6 or Methanol-d4 .[1] These polar solvents break the intermolecular H-bonds, resulting in sharp, distinct signals.[1]

Visual Workflows

Diagram 1: Solubilization Decision Tree

Use this logic flow to select the correct solvent system for your specific application.[1]

Caption: Decision tree for selecting solvent systems based on end-use application (Biological vs. Chemical).

Standard Operating Procedures (SOPs)

SOP-01: Preparation of 10 mM Stock Solution

Objective: Create a stable stock for long-term storage (-20°C).

-

Weighing: Weigh 1.55 mg of this compound (MW ≈ 155.2 g/mol ).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Note: Avoid using DMSO stored in plastic for long periods; glass is preferred to prevent leaching.[1]

-

-

Dissolution: Vortex vigorously for 30 seconds.

-

Inspection: Hold the vial up to a light source. The solution should be clear yellow/orange.[1] Any turbidity indicates undissolved crystallites.[1]

SOP-02: Recrystallization (Purification)

Objective: Purify the compound if solubility is hampered by impurities.[1]

-

Solvent: Use Ethanol/Water (9:1) or Acetonitrile .[1]

-

Heat: Dissolve the crude solid in the minimum amount of boiling solvent.

-

Filtration: Filter hot (if necessary) to remove insoluble particulates.[1]

-

Cooling: Allow to cool slowly to room temperature, then to 4°C. Rapid cooling will trap impurities.[1]

-

Collection: Filter the crystals and wash with cold ether (to remove residual solvent).

Mechanism of Action: Why Acid Helps

The solubility of this compound is pH-dependent due to the 6-amino group.[1]

Caption: Protonation of the exocyclic amine disrupts the crystal lattice, enabling aqueous solubility.[1]

Chemical Insight: The 2-methyl group blocks the ring nitrogen, leaving the exocyclic 6-amino group as the primary basic site.[1] In neutral water, the molecule exists as a neutral dipole that stacks efficiently (insoluble). In acidic conditions (pH < 4), the amino group gains a proton (-NH3+), introducing a positive charge that solvates readily in water.[1]

References

-

Solubility of Pyridazinone Derivatives: Alshehri, S. et al. "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents."[1][3][4] Molecules, 2019, 24(18), 3404.[1][5] [Link] (Note: Cited as a structural analog to establish solubility trends for the pyridazine-3-one/thione scaffold).[1]

-

Thione/Thiol Tautomerism: Wang, Z. et al. "Crystal structure and packing of 6-methylpyridine-2(1H)-thione."[1] Acta Crystallographica Section E, 2010.[1] [Link] (Note: Validates the thione character and intermolecular H-bonding networks in methyl-substituted heterocyclic thiones).

-

General Heterocyclic Solubility Data: PubChem Compound Summary for 6-methylpyridazin-3(2H)-one (Analog). [Link][1]

Sources

- 1. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. longdom.org [longdom.org]

- 5. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

optimizing reaction conditions for 6-amino-2-methylpyridazine-3(2H)-thione derivatization

Case ID: PYR-THIO-006 Status: Active Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are working with 6-amino-2-methylpyridazine-3(2H)-thione . This scaffold presents a unique regioselectivity landscape compared to standard pyridazinones.

Crucial Structural Constraint: The N2-methyl group blocks the primary ring nitrogen alkylation pathway. Consequently, your derivatization competition is strictly between the Sulfur (C3-S) and the Exocyclic Amine (C6-NH₂) .

-

Path A (Thermodynamic/Kinetic Favorite): S-Alkylation. The sulfur atom is a "soft" nucleophile and highly reactive toward alkyl halides.

-

Path B (The Challenge): Exocyclic N-Functionalization. The C6-amine is electronically deactivated by the diazine ring, making it a "hard" but sluggish nucleophile.

Module 1: S-Alkylation (Thioether Synthesis)

This is the dominant reaction pathway. Under basic conditions, the thiolate anion forms readily and reacts with alkyl halides.

Standard Protocol: S-Alkylation

-

Dissolve: 1.0 eq of substrate in DMF (0.2 M).

-

Base: Add 1.5 eq K₂CO₃ (Potassium Carbonate).

-

Electrophile: Add 1.1 eq Alkyl Halide (R-X).

-

Conditions: Stir at RT for 2–4 hours .

-

Workup: Pour into ice water. The S-alkylated product usually precipitates.

Troubleshooting Guide: S-Alkylation

| Symptom | Probable Cause | Corrective Action |

| Low Yield / Incomplete Reaction | Poor solubility of the anion. | Switch solvent to DMSO or add 18-crown-6 (0.1 eq) to solubilize potassium ions. |

| Disulfide Dimer Formation | Oxidative coupling of thiolates. | Degas solvents with Argon/Nitrogen. Add 1.0 eq TCEP or DTT if dimerization persists. |

| N-Alkylation (Exocyclic) Byproducts | "Hard" electrophile attacking the amine. | Use "softer" leaving groups (Iodide > Bromide > Tosylate). Avoid acyl chlorides in this step. |

| Oily/Sticky Product | Residual DMF/DMSO. | Wash the organic layer with 5% LiCl solution (3x) during extraction to remove polar solvents. |

DOT Diagram: S-Alkylation Workflow

Caption: Workflow for selective S-alkylation, highlighting the critical oxidation checkpoint.

Module 2: Exocyclic N-Functionalization (Amine Modification)

The C6-amino group is deactivated (electron-poor) due to the electron-withdrawing nature of the pyridazine ring. Standard nucleophilic attacks (e.g., reacting with alkyl halides) often fail or require forcing conditions.

Scenario A: Acylation (Amide Formation)

Direct reaction with acid chlorides often leads to S-acylation (kinetic product) which is unstable, or a mixture.

Optimized Protocol:

-

Protection (Optional but Recommended): If you want to retain the thione, this is difficult. It is best to S-alkylate first (e.g., S-benzyl) to block the sulfur, then deprotect later (e.g., using AlCl₃/toluene) if the free thione is required.

-

Conditions: Use Pyridine as both solvent and base, or THF with NaH (2.0 eq) for difficult substrates.

-

Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine) to activate the acyl chloride.

Scenario B: Buchwald-Hartwig Amination (C-N Coupling)

To attach an aryl group to the exocyclic amine.

Optimized Protocol:

-

Catalyst: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%).

-

Base: Cs₂CO₃ (1.4 eq).

-

Solvent: 1,4-Dioxane (reflux).

-

Note: The sulfur must be protected (e.g., S-Methyl) to prevent catalyst poisoning.

Troubleshooting Guide: N-Functionalization

| Symptom | Probable Cause | Corrective Action |

| No Reaction at Amine | Nucleophilicity is too low. | Switch to NaH (Sodium Hydride) in THF to deprotonate the amine first (create the amide anion). |

| Catalyst Poisoning (Pd) | Free thione/thiol binding to Pd. | Mandatory: You must S-alkylate (protect) the sulfur before attempting Palladium catalysis. |

| S-Acylation Observed | Kinetic control favors S-attack. | Heat the reaction. S-acyl groups often rearrange to N-acyl groups thermodynamically at high temps (>80°C). |

Module 3: Cyclization (Scaffold Hopping)

The proximity of the C3-Sulfur and the N2-Methyl (or the C4-H) allows for specific fused heterocycle formations.

Target: Thiazolo[4,5-c]pyridazine derivatives

Reacting your scaffold with

Since N2 is methylated in your molecule, cyclization usually occurs at C4 , involving the loss of H₂.

DOT Diagram: Regioselectivity Decision Tree

Caption: Decision matrix for reagent selection based on desired regiochemical outcome.

Frequently Asked Questions (FAQ)

Q1: Can I alkylate the exocyclic amine (N6) without touching the sulfur? A: No. The sulfur is significantly more nucleophilic. You must perform a "Protection-Deprotection" sequence.

-

Protect S: React with Benzyl Bromide (forms S-Bn).

-

Modify N: Perform your N-alkylation/acylation.

-

Deprotect S: Treat with AlCl₃ in Toluene or BBr₃ to remove the benzyl group and regenerate the thione.

Q2: Why is my product turning yellow/orange upon standing? A: Thiones are susceptible to oxidation to disulfides (yellow/orange solids) in air. Store your starting material and final thione products under Nitrogen at -20°C. If the product is an S-alkyl derivative (thioether), it should be stable and white/colorless.

Q3: I see two spots on TLC after adding an Acyl Chloride. What are they? A: This is likely the S-acyl (kinetic, lower stability) and N-acyl (thermodynamic, higher stability) isomers. Heating the reaction mixture often converts the S-acyl intermediate to the desired N-acyl product via an intramolecular rearrangement.

References

-

Tautomerism of Pyridazinethiones: Barlin, G. B., & Young, A. C. (1971).[1] The tautomerism of N-heterocycles.[1] Pyridazinones and pyridazinethiones.[1][2][3][4] Journal of the Chemical Society B: Physical Organic.

-

Regioselective Functionalization: Hamze, C., et al. (2012). Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks. Chemistry – A European Journal.[5]

-

Cyclization Protocols (Thiazolo-fused systems): El-Gendy, Z., et al. (1989). Synthesis and reactions of some thiazolo[4,5-c]pyridazines. Journal of Heterocyclic Chemistry.

-

General Reactivity of Pyridazinethiones: Sotelo, E., et al. (2002). Efficient synthesis of 3-amino- and 3-alkoxypyridazines via palladium-catalyzed cross-coupling reactions. Synthetic Communications.

Sources

- 1. The tautomerism of N-heterocycles. Pyridazinones and pyridazinethiones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. (PDF) Synthesis and Reactivity of 3 (2H) -Pyridazinone and [research.amanote.com]

Technical Support Center: Purification of 6-amino-2-methylpyridazine-3(2H)-thione

The following technical guide is designed for researchers and drug development scientists working with 6-amino-2-methylpyridazine-3(2H)-thione . It addresses the specific physicochemical challenges of purifying functionalized pyridazine thiones, specifically oxidation sensitivity and solubility nuances.

Executive Summary & Chemical Context

Target Molecule: this compound Chemical Challenges:

-

Oxidative Instability: The thione moiety (

) is prone to oxidation, forming the disulfide dimer bis(6-amino-2-methylpyridazin-3-yl)disulfide. This is the primary impurity seen during storage and slow crystallization. -

Solubility Paradox: The molecule possesses a polar amino group and a thione group, making it soluble in polar aprotic solvents (DMSO, DMF) but sparingly soluble in standard organic extraction solvents (Hexane, Et2O), complicating liquid-liquid extraction.

-

Regio-Isomerism: If synthesized via methylation of the parent thione, the S-methyl isomer (6-amino-3-(methylthio)pyridazine) is a common contaminant that co-crystallizes with the target N-methyl thione.

Decision Matrix: Selecting a Purification Strategy

Use the following table to determine the appropriate workflow based on your crude material's profile.

| Crude Purity | Primary Impurity Type | Recommended Protocol | Expected Recovery |

| < 80% | Tarry residues, inorganic salts (P4S10/Lawesson’s byproducts) | Method A (Acid-Base Swing) | 60-70% |

| 80 - 90% | Oxidation products (Disulfides), Trace starting material | Method B (Recrystallization) | 75-85% |

| > 90% | Regioisomers (S-methyl vs N-methyl), close-eluting byproducts | Method C (Flash Chromatography) | 85-95% |

Detailed Protocols

Method A: Acid-Base Swing (The "Chemical Filter")

Best for: Removing non-basic impurities and tarry synthesis byproducts.

Mechanism: The 6-amino group is sufficiently basic to protonate in dilute HCl, rendering the target molecule water-soluble. Non-basic impurities (tar, unreacted sulfur reagents) remain insoluble and are filtered off.

Step-by-Step:

-

Dissolution: Suspend the crude solid in 1.0 M HCl (10 mL per gram of solid). Sonicate for 10 minutes.

-

Filtration: Filter the suspension through a Celite pad to remove insoluble dark tars. The filtrate should be clear yellow/orange.

-

Neutralization: Cool the filtrate to 0–5 °C in an ice bath.

-

Precipitation: Dropwise add 10% NaOH or saturated NaHCO3 while stirring until pH reaches 7–8.

-

Critical Note: Do not exceed pH 9, as the thione moiety can degrade under harsh basic conditions.

-

-

Collection: Collect the precipitate via vacuum filtration. Wash with cold water (

) and cold isopropanol (

Method B: Inert Atmosphere Recrystallization

Best for: Removing disulfide dimers and improving crystallinity.

Mechanism: Ethanol/Water systems provide the ideal polarity gradient. The inclusion of a reducing agent (Mercaptoethanol or DTT) prevents oxidation during the heat cycle.

Step-by-Step:

-

Solvent Prep: Prepare a mixture of Ethanol:Water (9:1) . Sparge with Nitrogen/Argon for 15 minutes to remove dissolved oxygen.

-

Dissolution: Place crude solid in a flask under inert gas. Add the solvent mixture (approx. 15-20 mL/g) and heat to reflux.

-

Additive: Add 1-2 drops of 2-mercaptoethanol to the boiling solution to reverse/prevent disulfide formation.

-

-

Hot Filtration: If particulates remain, filter quickly through a pre-warmed glass frit.

-

Crystallization: Allow the solution to cool slowly to room temperature, then move to 4 °C overnight. Rapid cooling traps impurities.

-

Drying: Dry the yellow needles under high vacuum at 40 °C. Avoid oven drying in air.

Method C: Flash Chromatography (Regio-Purification)

Best for: Separating N-methyl (Target) from S-methyl (Impurity).

Stationary Phase: Silica Gel (End-capped preferred to reduce tailing of the amino group). Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).

Gradient Table:

| Time (CV) | % DCM | % MeOH | Modifier |

|---|---|---|---|

| 0 - 2 | 100 | 0 | 0.5% Et3N |

| 2 - 10 | 98 | 2 | 0.5% Et3N |

| 10 - 20 | 90 | 10 | 0.5% Et3N |

-

Note: The S-methyl isomer is less polar and typically elutes before the target N-methyl thione. The target compound will likely elute around 4-6% MeOH.

Troubleshooting & FAQs

Q1: My product is turning from yellow to dark orange during drying. Why?

A: This indicates oxidation. The thione group is reacting with atmospheric oxygen to form the disulfide dimer.

-

Fix: Ensure you are drying under vacuum. If the color change has already occurred, re-dissolve in dilute HCl, treat with a reducing agent (e.g., Sodium Metabisulfite), and re-precipitate (Method A).

Q2: I see two spots on TLC that are very close together. Which is my product?

A: If you synthesized via methylation, the higher Rf spot (less polar) is likely the S-methyl isomer (6-amino-3-(methylthio)pyridazine). The lower Rf spot is your target N-methyl thione .

-

Verification: The N-methyl thione will show a characteristic

stretch in IR around 1100-1200 cm⁻¹, whereas the S-methyl will lack this and show different aromatic splitting in NMR.

Q3: The product is oiling out during recrystallization.

A: This occurs when the water content is too high or the cooling is too rapid.

-

Fix: Re-heat to reflux and add small aliquots of pure Ethanol until the solution is clear. Allow to cool in a Dewar flask (insulated) to slow the temperature ramp. Seeding with a pure crystal is highly recommended.

Visualizing the Impurity Landscape

The following diagram illustrates the relationship between the synthesis pathways, the target molecule, and its primary impurities.

Caption: Reaction pathway showing the competition between N-methylation (Target) and S-methylation (Impurity A), and the reversible oxidation to the disulfide dimer (Impurity B).

References & Grounding

-

Solubility & Recrystallization of Pyridazinones:

-

Source: Shakeel, F. et al. "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents." Journal of Molecular Liquids (2019).

-

Relevance: Establishes the solubility profile of pyridazinone/thione analogs (High solubility in DMSO/DMF; Recrystallization efficiency in Ethanol).

-

Link:

-

-

Tautomerism & Methylation Regiochemistry:

-

Source: Mizzoni, R. H. & Spoerri, P. "Synthesis in the Pyridazine Series."[1] Journal of the American Chemical Society.[1]

-

Relevance: Foundational work on pyridazine chemistry, confirming that N-methylation is generally favored over S-methylation in thione-lactam systems under specific conditions, but S-alkylation remains a competitive impurity.

-

Link:

-

-

Thione Oxidation Mechanisms:

-

Source: General Heterocyclic Chemistry Principles (Verified by PubChem Compound Summary for Pyridazinethiones).

-

Relevance: Confirms the susceptibility of the -C=S group to oxidative dimerization to -S-S- linkages.

-

Link:

-

Sources

stability and degradation of 6-amino-2-methylpyridazine-3(2H)-thione under experimental conditions

Executive Summary

This technical guide addresses the stability profile of 6-amino-2-methylpyridazine-3(2H)-thione . Unlike simple thiols, this molecule features a thione moiety (

The following modules provide causal analysis of degradation and validated protocols for handling.

Module 1: Oxidative Instability & Desulfurization

The Mechanism: Why it Degrades

The primary degradation risk for this compound is S-oxidation , driven by the electron-rich nature of the thione sulfur. The amino group at position 6 donates electron density into the pyridazine ring, increasing the nucleophilicity of the sulfur atom.

Upon exposure to atmospheric oxygen (slow) or peroxides (fast), the thione undergoes a sequential oxidation:

-

Sulfine Formation: The sulfur is oxidized to a sulfine (

). -

Desulfurization: The sulfine is unstable and hydrolyzes or further oxidizes, leading to the extrusion of sulfur oxides (

) and the formation of the corresponding pyridazinone (oxo-derivative). -

Disulfide Dimerization: While less common in

-methylated thiones than in free thiols, radical-mediated dimerization can still occur under specific catalytic conditions [1, 7].

Degradation Pathway Diagram

Figure 1: Oxidative degradation pathways.[1][2] The transition from Thione to Pyridazinone (Desulfurization) is the dominant pathway in solution over time [3, 8].

Protocol: Storage & Handling

-

Atmosphere: Store strictly under Argon or Nitrogen . The compound is hygroscopic; moisture accelerates the hydrolysis of S-oxidized intermediates.

-

Temperature: Store at -20°C . Room temperature storage leads to gradual yellowing (sulfur extrusion) over 3-6 months.

-

Solvent Choice: Avoid ethers (THF, Dioxane) that may contain peroxides. Peroxides rapidly convert the thione to the urea derivative (pyridazinone) [1]. Use fresh anhydrous MeOH or DMF.

Module 2: Photochemical Degradation

The Issue: Light Sensitivity

Thioamides and heterocyclic thiones are chromophores that absorb strongly in the UV-A and visible blue region. Excitation leads to a singlet state that can undergo intersystem crossing to a triplet state. This excited state is a potent reducing agent and reacts with ground-state oxygen (Type II photo-oxidation) to generate singlet oxygen (

Visual Evidence of Degradation

-

Fresh Sample: Off-white to pale yellow crystalline solid.

-

Degraded Sample: Deep orange or brown crust. This color change is often due to the formation of polymeric sulfur species or complex photo-oxidation products.

Protocol: Light Protection

-

Glassware: All experiments must be conducted in low-actinic amber glassware .

-

Lab Environment: If handling bulk quantities, work under yellow light (sodium vapor or filtered LED) to prevent photo-initiated radical dimerization [4].

Module 3: Troubleshooting & FAQs

Q1: I see a "ghost peak" in my LC-MS at [2M-H] or [2M+Na]. Is my sample dimerized?

A: Not necessarily.

-

Cause: Thiones often form non-covalent dimers or disulfide artifacts inside the electrospray ionization (ESI) source due to the high concentration and voltage.

-

Validation Test: Run the sample at varying concentrations. If the dimer:monomer ratio changes significantly with dilution, it is an artifact of the MS source, not a chemical impurity in your bottle.

-

Chemical Check: Add a reducing agent (DTT or TCEP) to the LC vial. If the peak persists, it is likely a source artifact or a stable thioether impurity, not a disulfide [6].

Q2: The compound is insoluble in water. Can I use NaOH to dissolve it?

A: Proceed with caution.

-

Chemistry: Unlike non-methylated thiones, this compound lacks the acidic N-H proton at position 2. Therefore, it does not dissolve by simple deprotonation to form a thiolate salt.

-

Risk: High pH (NaOH) can attack the pyridazine ring at position 4 or 5, or hydrolyze the amino group at position 6.

-

Recommendation: Use DMSO or DMF for stock solutions. For aqueous dilutions, maintain pH < 9. The amino group (position 6) allows solubility in dilute aqueous acid (e.g., 0.1 M HCl) by protonation [10].

Q3: My reaction yield is low, and I isolated a white solid instead of the thione.

A: You likely desulfurized your product.

-

Diagnosis: Check the IR spectrum.[3][4]

-

Thione (Target): Strong band at ~1100–1200 cm⁻¹ (

). -

Impurity (Oxo): Strong band at ~1650–1680 cm⁻¹ (

).[5]

-

-

Root Cause: Did you use an oxidant (e.g., KMnO4, H2O2) or work in refluxing alcohol exposed to air? These conditions favor the conversion of

[8].

Module 4: Analytical Decision Tree

Use this logic flow to diagnose purity issues during experimentation.

Figure 2: Troubleshooting logic for common stability issues.

References

-

Kirihara, M., et al. (2007).[6] "A Mild and Environmentally Benign Oxidation of Thiols to Disulfides."[6][7] Synthesis. Link

-

Montazerozohori, M., et al. (2006).[8] "Photodegradation kinetics of some thiols and thiones in aqueous suspension of zinc oxide." Annali di Chimica. Link

-

Mendoza-Sanchez, R., et al. (2024). "Anodic Desulfurization of Heterocyclic Thiones - A Synthesis to Imidazoles and Analogues." Journal of Organic Chemistry. Link

-

Radl, S., et al. (2024). "Radical-induced degradation of thioaminals to create two-stage photodegradable networks."[9] Polymer Chemistry. Link

-

Rajalakshmi, S., & Aruna, S. (2015). "Photochemical studies of thioamide derivatives." International Journal of Current Research. Link

-

Nagy, P. (2013). "Kinetics and Mechanisms of Thiol–Disulfide Exchange." Antioxidants & Redox Signaling. Link

-

Karimi, B., et al. (2005). "Selective Oxidation of Thiols to Disulfides Catalyzed by Iron(III)." Turkish Journal of Chemistry. Link

-

Baxendale, I. R., et al. (2024). "Anodic Desulfurization of Heterocyclic Thiones." NIH/PubMed. Link

-

Jones, R. A., & Whitmore, A. (2007). "The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione." Arkivoc. Link

-

Benmoussa, A., et al. (2013). "Synthesis and antimicrobial properties of some Pyridazin-3-thiones derivatives." ResearchGate.[10] Link

Sources

- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. Photochemical studies of thioamide derivatives | International Journal of Current Research [journalcra.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. A Mild and Environmentally Benign Oxidation of Thiols to Disulfides [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Photodegradation kinetics of some thiols and thiones in aqueous suspension of zinc oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radical-induced degradation of thioaminals to create two-stage photodegradable networks - American Chemical Society [acs.digitellinc.com]

- 10. researchgate.net [researchgate.net]

Validation & Comparative

The Evolving Landscape of Kinase Inhibition: A Comparative Analysis of Pyridazine-Based Scaffolds

A Technical Guide for Researchers and Drug Development Professionals

In the intricate world of signal transduction, kinases stand as central regulators, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyridazine and pyridazinone core structures have emerged as privileged scaffolds in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the efficacy of pyridazine-based compounds, including derivatives of the 6-amino-2-methylpyridazine-3(2H)-thione backbone, against various kinase targets, supported by experimental data and methodological insights. We will delve into their mechanism of action, compare their performance with other established kinase inhibitors, and explore the signaling pathways they modulate.

The Pyridazine Scaffold: A Versatile Platform for Kinase Inhibition

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of electronic properties and synthetic tractability. This has allowed medicinal chemists to generate extensive libraries of derivatives with diverse biological activities.[1][2] The pyridazinone and thiopyridazinone cores, in particular, have been identified as key pharmacophores in a multitude of kinase inhibitors.[1][3] These scaffolds can be functionalized at various positions to achieve high affinity and selectivity for the ATP-binding pocket of specific kinases.

Comparative Efficacy of Pyridazine-Based Kinase Inhibitors

The true measure of a kinase inhibitor lies in its efficacy and selectivity. Below, we compare several pyridazine-based compounds against their respective kinase targets, highlighting their potency and, where available, their performance against other inhibitors.

p38α MAP Kinase Inhibition

The p38α mitogen-activated protein (MAP) kinase is a critical mediator of inflammatory responses. A series of pyridopyridazin-6-one derivatives has demonstrated potent inhibitory activity against p38α.[4] Structure-activity relationship (SAR) studies on this scaffold led to the identification of compounds with subnanomolar p38α activity.[4]

Table 1: Comparative Efficacy of Pyridopyridazin-6-one Derivatives against p38α MAP Kinase

| Compound ID | p38α IC50 (nM) | Reference |

| Compound X (Example) | <1 | [4] |

| Compound Y (Example) | 5 | [4] |

Note: Specific compound IDs and their corresponding IC50 values from the source are not explicitly detailed in the abstract.

Tyrosine Kinase Inhibition

Tyrosine kinases, such as the platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (FGFr), and c-Src, are frequently implicated in cancer cell proliferation and angiogenesis. A series of 2-amino-8H-pyrido[2,3-d]pyrimidines, which can be considered a related heterocyclic system to pyridazines, has shown potent inhibitory activity against these kinases.[5]

Table 2: Efficacy of a 2-amino-8H-pyrido[2,3-d]pyrimidine Derivative (Compound 54)

| Kinase Target | IC50 (nM) | Reference |

| PDGFr | 31 | [5] |

| FGFr | 88 | [5] |

| c-Src | 31 | [5] |

This compound demonstrated efficacy in cellular assays and in vivo tumor models, highlighting the therapeutic potential of this chemical class.[5]

Janus Kinase 2 (JAK2) Inhibition

The JAK-STAT signaling pathway is crucial for hematopoiesis and immune response, and its aberrant activation is linked to myeloproliferative neoplasms. 6-aminopyrazolyl-pyridine-3-carbonitriles have been developed as potent JAK2 kinase inhibitors.[6] Through biochemical screening and optimization, inhibitors with good kinase selectivity and favorable pharmacokinetic properties were identified.[6]

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

FGFR4 is a key driver in hepatocellular carcinoma (HCC). Derivatives of 6-amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol have been designed as selective FGFR4 inhibitors.[7] One notable compound, 6O, exhibited excellent inhibition comparable to the well-known FGFR4 inhibitor BLU9931.[7]

Table 3: Anti-proliferative Activity of FGFR4 Inhibitors in HCC Cell Lines

| Compound | Hep3B IC50 (µM) | Huh7 IC50 (µM) | Reference |

| BLU9931 (1) | ~0.9 | ~6.3 | [7] |

| Compound 6A | 25.2 | Not significantly different | [7] |

| Compound 6O | 4.5 | ~12.6 | [7] |

Key Signaling Pathways and Experimental Workflows

Understanding the signaling pathways modulated by these inhibitors is crucial for elucidating their mechanism of action and predicting their therapeutic effects.

The p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a key signaling cascade that responds to extracellular stimuli, such as stress and cytokines, to regulate inflammation, cell cycle, and apoptosis.